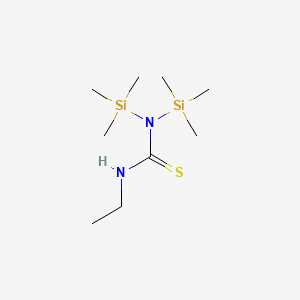
1,1-Bis(trimethylsilyl)-3-ethyl-2-thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(trimethylsilyl)-3-ethyl-2-thiourea is an organosilicon compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The compound features a thiourea core substituted with trimethylsilyl and ethyl groups, which imparts distinct reactivity and stability characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(trimethylsilyl)-3-ethyl-2-thiourea typically involves the reaction of trimethylsilyl chloride with ethyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
1,1-Bis(trimethylsilyl)-3-ethyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as alkoxides or amines; reactions are carried out under mild conditions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted thioureas
科学研究应用
1,1-Bis(trimethylsilyl)-3-ethyl-2-thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the introduction of thiourea functionality into molecules. It also serves as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and antimicrobial agents.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug design and development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1,1-Bis(trimethylsilyl)-3-ethyl-2-thiourea involves its interaction with molecular targets through its thiourea moiety. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its trimethylsilyl groups enhance its lipophilicity, facilitating its interaction with hydrophobic environments and biological membranes.
相似化合物的比较
Similar Compounds
- 1,1-Bis(trimethylsilyl)-2-thiourea
- 1,1-Bis(trimethylsilyl)-3-methyl-2-thiourea
- 1,1-Bis(trimethylsilyl)-3-phenyl-2-thiourea
Uniqueness
1,1-Bis(trimethylsilyl)-3-ethyl-2-thiourea is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the ethyl group enhances its steric properties, influencing its interaction with other molecules and its overall chemical behavior.
属性
CAS 编号 |
71456-98-9 |
|---|---|
分子式 |
C9H24N2SSi2 |
分子量 |
248.54 g/mol |
IUPAC 名称 |
3-ethyl-1,1-bis(trimethylsilyl)thiourea |
InChI |
InChI=1S/C9H24N2SSi2/c1-8-10-9(12)11(13(2,3)4)14(5,6)7/h8H2,1-7H3,(H,10,12) |
InChI 键 |
GEFCXCKTXCTJNC-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=S)N([Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


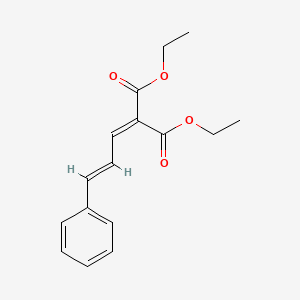
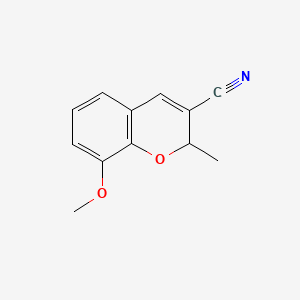
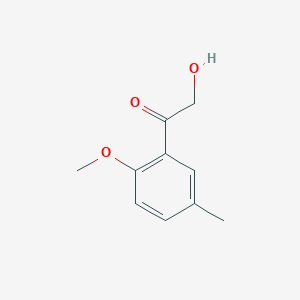

![(1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13803402.png)
![(2E,8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13803411.png)
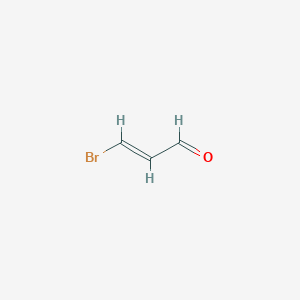

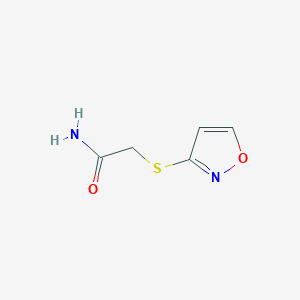
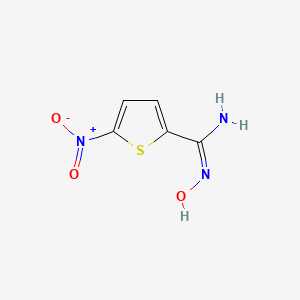
![2,3-Diaza-7-silaspiro[4.5]decane (9CI)](/img/structure/B13803437.png)
![[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea](/img/structure/B13803439.png)
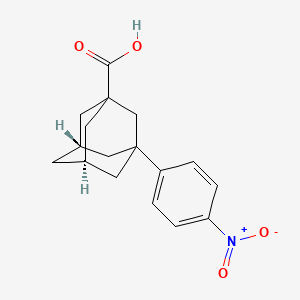
![(S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester](/img/structure/B13803461.png)
